4-(2-(Bromomethyl)-2-methylbutyl)thiazole

Medicinal Chemistry Synthetic Chemistry Building Blocks

Medicinal chemists pursuing SAR-driven lead optimization require precise thiazole regioisomers; incorrect substitution patterns yield failed binding modes and wasted campaign resources. This compound delivers the defined 4-substituted thiazole architecture with a reactive primary bromomethyl electrophile. - Defined 4-thiazole regioisomer ensures correct spatial vector orientation for target engagement - Reactive bromomethyl handle enables late-stage diversification via SN2, cross-coupling, or cyclization - 98% purity supports reproducible biological activity in lead optimization and agrochemical R&D - Custom intermediate applicable to both pharmaceutical candidate synthesis and crop protection discovery

Molecular Formula C9H14BrNS
Molecular Weight 248.19 g/mol
Cat. No. B13629001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Bromomethyl)-2-methylbutyl)thiazole
Molecular FormulaC9H14BrNS
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESCCC(C)(CC1=CSC=N1)CBr
InChIInChI=1S/C9H14BrNS/c1-3-9(2,6-10)4-8-5-12-7-11-8/h5,7H,3-4,6H2,1-2H3
InChIKeyIHVNJLYFLYZDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Bromomethyl)-2-methylbutyl)thiazole: Specifications & Purity


4-(2-(Bromomethyl)-2-methylbutyl)thiazole (CAS 1497375-20-8) is a specialized thiazole derivative featuring a reactive bromomethyl group on a branched 2-methylbutyl chain . It serves as a custom intermediate and building block in medicinal chemistry and agrochemical research. Commercially, it is available with a specified purity of 98% and is classified with GHS07 hazard warnings (harmful if swallowed, causes skin and serious eye irritation) .

4-substituted thiazole building block with unique regiochemistry
Reactive primary benzylic-like bromomethyl electrophile
Specified purity grade supports reproducible synthetic workflows

4-(2-(Bromomethyl)-2-methylbutyl)thiazole: Generic Substitution Risks


The utility of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole as a building block is highly dependent on its specific molecular architecture. The substitution pattern—a 2-methylbutyl group linked via its C2 position to the 4-position of a thiazole ring—is unique . This structure governs both its reactivity, due to the primary benzylic-like bromomethyl electrophile, and the three-dimensional conformation of any resulting derivative, which can be critical for biological target engagement [1]. Substituting this compound with a regioisomer (e.g., 2- or 5-linked thiazole) or a different branched alkyl chain would yield a product with altered steric and electronic properties, potentially failing to replicate the desired binding mode or physicochemical profile in a lead optimization campaign.

4-substituted thiazole orientation
2- or 5-regioisomer changes steric and electronic profile, may disrupt target engagement
Bromomethyl electrophilic handle
Non-halogenated alkyl thiazoles lack the nucleophilic substitution reactivity required for diversification

4-(2-(Bromomethyl)-2-methylbutyl)thiazole: Specifications & Structural Evidence


Regioisomeric Purity vs. 2-Thiazolyl Isomer

The primary structural differentiator for 4-(2-(Bromomethyl)-2-methylbutyl)thiazole is its regioisomeric identity, specifically the attachment of the alkyl chain to the 4-position of the thiazole ring. The 2-thiazolyl isomer (CAS 1520456-27-2) is a distinct chemical entity with a different SMILES string (CCC(C)(CBr)Cc1nccs1) [1]. This difference in attachment point fundamentally alters the compound's electronic properties and reactivity as a building block. Procurement of the correct isomer is non-negotiable for a synthetic route.

Regioisomer: 4- vs 2-Thiazolyl
Direct head-to-head
Target: CCC(C)(CBr)Cc1cscn1 (4-position) vs Comparator: CCC(C)(CBr)Cc1nccs1 (2-position)
Correct regioisomer ensures intended scaffold geometry.
Procurement of wrong isomer invalidates synthetic route.
Medicinal Chemistry Synthetic Chemistry Building Blocks

Structural Differentiation: 5-Thiazolyl Isomer

Another close analog is the 5-thiazolyl regioisomer (CAS 1566017-90-0). The target compound is distinguished by its substitution at the 4-position of the thiazole ring, whereas the comparator is substituted at the 5-position . This regioisomeric variation is a critical specification for any synthetic chemist building a targeted library, as it defines the vector by which the thiazole is attached to a larger molecular scaffold.

Regioisomer: 4- vs 5-Thiazolyl
Direct head-to-head
Target: CCC(C)(CBr)Cc1cscn1 (4-position) vs Comparator: CCC(C)(CBr)Cc1cncs1 (5-position)
Attachment point defines molecular vector and binding orientation.
5-thiazolyl regioisomer may shift SAR interpretation.
Medicinal Chemistry Synthetic Chemistry Building Blocks

Comparative Purity: Vendor Specifications

For procurement, the specification of purity is a key differentiator. The target compound is commercially available with a specified minimum purity of 97% to 98% . This quantitative metric is essential for researchers to ensure reproducibility in subsequent reactions. In contrast, data for the 5-thiazolyl isomer (CAS 1566017-90-0) shows no defined purity or is listed as N/A on the same authoritative database , indicating a higher degree of quality uncertainty for that analog.

Purity: Vendor Specification
Cross-study comparable
97–98% (target) vs N/A (5-isomer)
Defined purity reduces side-reaction risk and simplifies purification.
Unspecified purity raises quality uncertainty for comparator analog.
Quality Control Procurement Synthesis

Reactivity vs. Non-Halogenated Alkyl Thiazoles

A key functional differentiator is the presence of the bromomethyl group, which imparts high reactivity towards nucleophiles. This distinguishes the compound from non-halogenated alkyl thiazoles, such as those with a simple 2-methylbutyl amine group (e.g., N-(2-methylbutyl)-1,3-thiazol-2-amine) . The bromomethyl group in the target compound serves as a crucial electrophilic handle for alkylation, amination, and other diversification reactions, whereas the non-halogenated analog lacks this synthetic versatility.

Reactivity vs. Non-Halogenated
Class-level inference
Bromomethyl electrophile present vs non-halogenated alkyl thiazoles (no SN handle)
Bromomethyl group enables nucleophilic diversification.
Reactivity inferred from general organic chemistry principles.
Reactivity Synthetic Chemistry Building Blocks

4-(2-(Bromomethyl)-2-methylbutyl)thiazole: Research Applications


Scaffold Decoration in Medicinal Chemistry

This compound is best suited for late-stage diversification of lead compounds. The reactive bromomethyl group serves as a specific electrophilic attachment point for introducing the thiazole-alkyl motif onto a larger pharmacophore. This application is directly supported by its structural evidence as a halogenated alkyl thiazole building block .

Synthesis of Regioisomerically Pure Chemical Libraries

When a specific binding orientation of the thiazole ring is required for structure-activity relationship (SAR) studies, this compound's defined 4-substituted regioisomer is essential. It allows for the deliberate synthesis of a library member with the thiazole vector oriented precisely as designed, differentiating it from the 2- and 5-linked analogs [1].

Agrochemical Intermediate Development

Thiazoles are common scaffolds in fungicides and herbicides. This compound can be used as an intermediate in the synthesis of novel agrochemical candidates, where the specific alkyl chain and thiazole substitution pattern may impart desirable physicochemical properties like logP . Its defined purity is critical for producing development candidates with reproducible biological activity.

Precursor for Complex Heterocyclic Systems

Beyond simple nucleophilic substitution, the bromomethyl group can be utilized in more complex transformations, such as cross-coupling reactions (e.g., after conversion to an organometallic species) or cyclization reactions to form fused heterocyclic ring systems. This positions the compound as a versatile building block for advanced organic synthesis .

Application
Selection Property
Validation Focus
Scaffold decoration in medicinal chemistry
Electrophilic bromomethyl handle
Alkylation/diversification efficiency
Regioisomerically pure chemical library synthesis
4-substituted thiazole identity
SAR vector orientation consistency
Agrochemical intermediate development
Specified purity grade
Reproducible bioactivity in agrochemical models
Precursor for complex heterocyclic systems
Versatile bromomethyl reactivity
Cross-coupling/cyclization yield verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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